(5-Bromo-2-fluorophenyl)methanamine - 190656-34-9

(5-Bromo-2-fluorophenyl)methanamine

Catalog Number: EVT-377512
CAS Number: 190656-34-9
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(5-Bromo-2-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 190656-34-9 . It has a molecular weight of 204.04 . The compound can be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The linear formula of “(5-Bromo-2-fluorophenyl)methanamine” is C7H7BrFN . The Inchi Code is 1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 .

Physical And Chemical Properties Analysis

“(5-Bromo-2-fluorophenyl)methanamine” can exist in various physical forms such as liquid, solid, semi-solid, or lump . It should be stored at normal shipping temperatures .

Chemical Reactions Analysis
  • Suzuki Cross-Coupling Reactions: Employed in the synthesis of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, indicating the reactivity of the bromine substituent towards palladium-catalyzed coupling with boronic acids [].
  • Condensation Reactions: Reacts with aldehydes to form hydrazones, subsequently utilized in synthesizing 1,3,4-oxadiazoline derivatives with potential antibacterial activities [, ].
Applications
  • Antibacterial Agents: Utilized in synthesizing 2-aryl-3-N-propanoyl-5-(2-bromo-4-fluorophenyl)1,3,4-oxadiazoline derivatives, which exhibit potential antibacterial activity [].
  • Pharmaceutical Intermediates: Serves as a key intermediate in the multistep synthesis of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, a precursor to the antidiabetic drug, rosiglitazone [].
  • Melanocortin 4 Receptor Antagonists: Plays a role in developing small molecule MC4R antagonists, such as 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), which has shown potential in reducing tumor-induced weight loss in mice [].

tert-Butyl (tert-butoxy(oxo)methyl)(5-bromo-2-fluorophenyl)carbamate (C16H21BrFNO4)

Compound Description: This compound is a carbamate derivative containing a tert-butyl group, a tert-butoxy(oxo)methyl group, and a 5-bromo-2-fluorophenyl group. The paper primarily focuses on the determination of its crystal structure using X-ray diffraction. []

Relevance: This compound shares the core structure of (5-bromo-2-fluorophenyl)methanamine with an additional carbamate functionality. The carbamate moiety replaces the amine hydrogen atoms in (5-bromo-2-fluorophenyl)methanamine. []

4-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline

Compound Description: This compound is a pyrazoline derivative incorporating a 5-bromo-2-thienyl group, a 4-fluorophenyl group, and a phenyl group. The research highlights its synthesis, spectral characterization, and X-ray crystallographic analysis, focusing on its molecular structure and conformation. []

5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran

Compound Description: This benzofuran derivative contains a 5-bromo substituent, a 2-fluorophenyl group, and a methylsulfinyl group at positions 5, 2, and 3, respectively. The study investigates its crystal structure, highlighting intermolecular interactions. []

5-Bromosalicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes

Compound Description: This research investigates a series of rare earth metal complexes formed with a Schiff base ligand. The Schiff base ligand is synthesized through the condensation of 5-bromosalicylaldehyde and furan-2-yl-methanamine. []

Relevance: This series of complexes contains the furan-2-yl-methanamine moiety, which is structurally similar to the (5-bromo-2-fluorophenyl)methanamine. Both share a methanamine group, but the former has a furan ring while the latter has a 5-bromo-2-fluorophenyl group. []

2-(4-Fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene

Compound Description: This compound, a thiophene derivative, is a key intermediate in synthesizing the drug caglietate, used to treat type 2 diabetes. It features a 4-fluorophenyl group at the 2-position and a (5-bromo-2-methylphenyl)methyl group at the 5-position of the thiophene ring. []

Relevance: This compound shares a similar halogen-substituted benzene ring with (5-bromo-2-fluorophenyl)methanamine. Both have bromine at the 5-position, but the former has a methyl group at the 2-position, whereas the latter has a fluorine atom. Additionally, the methanamine group in (5-bromo-2-fluorophenyl)methanamine is replaced by a thiophene ring with an additional phenyl substituent in this related compound. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active molecules. Its structure consists of a 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one core with a 4-bromo-2-fluorophenyl group attached to the nitrogen atom at position 1. []

2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764)

Compound Description: ML00253764, a non-peptidic antagonist of the melanocortin 4 receptor (MC4R), has shown efficacy in reducing tumor-induced weight loss in a mouse model. Its structure includes a central imidazole ring connected to a 3-fluorophenyl group, further linked to a 2-(5-bromo-2-methoxyphenyl)ethyl moiety. []

5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran

Compound Description: This benzofuran derivative features a bromine atom at the 5-position, a 3-fluorophenyl group at the 2-position, and a methylsulfinyl group at the 3-position. The research focuses on its crystal structure analysis, highlighting weak intermolecular interactions. []

5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran

Compound Description: This study focuses on the crystal structure of this benzofuran derivative. It highlights a 5-bromo group, a 4-fluorophenyl group at the 2-position, and a methylsulfinyl group at the 3-position. []

5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran

Compound Description: This research investigates the crystal structure of this benzofuran derivative, which includes a 5-bromo substituent, a 4-fluorophenyl group at the 2-position, and a phenylsulfinyl group at the 3-position. []

Relevance: Similar to (5-bromo-2-fluorophenyl)methanamine, this compound contains a halogenated benzene ring, but the fluorine atom occupies the 4-position instead of the 2-position. The methanamine group in (5-bromo-2-fluorophenyl)methanamine is replaced by a benzofuran scaffold with a phenylsulfinyl group in this related compound. []

5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

Compound Description: This compound, a benzofuran derivative, is structurally characterized by a 5-bromo group, a 4-fluorophenyl group at the 2-position, a methyl group at the 7-position, and a methylsulfinyl group at the 3-position. The study focuses on its crystal structure analysis, highlighting halogen bonding interactions. []

Relevance: Sharing a similar halogen-substituted benzene ring with (5-bromo-2-fluorophenyl)methanamine, this compound differs in the fluorine atom's position, which is located at the 4-position instead of the 2-position. Moreover, it lacks the methanamine group present in (5-bromo-2-fluorophenyl)methanamine and incorporates a benzofuran ring system with methyl and methylsulfinyl substituents. []

1-(4-Bromo-2-fluorophenyl)-3-trifluoromethyl-1H-pyrazol-5-yl benzenesulfonate

Compound Description: This compound is a pyrazole derivative featuring a 4-bromo-2-fluorophenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a benzenesulfonate group at the 5-position. The study focuses on its crystal structure, highlighting the intra- and intermolecular interactions. []

5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Alkyl Derivatives

Compound Description: This research focuses on synthesizing and characterizing a series of alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. These derivatives exhibit potential anti-inflammatory activity by selectively inhibiting COX-1 over COX-2, as revealed through molecular docking studies. []

1‐(2‐Bromo‐5‐methoxy­phen­yl)‐8‐chloro‐6‐(2‐fluoro­phen­yl)‐4H-1,2,4‐triazolo[4,3‐a][1,4]benzodiazepine

Compound Description: This research investigates a 1,2,4-triazolo[4,3-a][1,4]benzodiazepine derivative with a 2-bromo-5-methoxyphenyl group at the 1-position, a chlorine atom at the 8-position, and a 2-fluorophenyl group at the 6-position. The study focuses on its crystal structure analysis, highlighting intermolecular interactions. []

Relevance: Although this compound and (5-bromo-2-fluorophenyl)methanamine both have a halogen-substituted benzene ring, the substituent positions differ. This related compound has bromine and methoxy groups at the 2- and 5-positions, respectively, while (5-bromo-2-fluorophenyl)methanamine has bromine and fluorine at the 5- and 2-positions. Moreover, it lacks the methanamine group present in (5-bromo-2-fluorophenyl)methanamine and instead incorporates a 1,2,4-triazolo[4,3-a][1,4]benzodiazepine scaffold. []

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles

Compound Description: This research reports the synthesis and biological evaluation of a novel series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives. These compounds exhibit potent antioxidant activity, determined through DPPH and ABTS assays, and moderate to low antibacterial activity against various bacterial strains. []

Relevance: These dihydrothiazole derivatives, while not directly containing the (5-bromo-2-fluorophenyl)methanamine structure, feature a similar halogenated benzene ring. Both have a fluorine substituent at the 2-position, but these derivatives lack the bromine substituent and methanamine group present in (5-bromo-2-fluorophenyl)methanamine. They instead incorporate a 2,3-dihydrothiazole ring and a cyclopropyl group in their structure. []

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran

Compound Description: This research centers on the crystal structure analysis of a benzofuran derivative characterized by a 5-bromo group, an ethylsulfinyl group at the 3-position, and a 4-fluorophenyl group at the 2-position. []

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

Compound Description: This study focuses on the crystal structure analysis of a benzofuran derivative. It highlights a 5-bromo group, an ethylsulfinyl group at the 3-position, a 4-fluorophenyl group at the 2-position, and an additional methyl group at the 7-position. []

Relevance: This compound, similar to (5-bromo-2-fluorophenyl)methanamine, features a halogen-substituted benzene ring, but the fluorine atom occupies the 4-position instead of the 2-position. Moreover, it lacks the methanamine group found in (5-bromo-2-fluorophenyl)methanamine and incorporates a benzofuran structure with ethylsulfinyl and methyl substituents. []

(2-Fluorophenyl)(2-halophenyl)methanones

Compound Description: These compounds serve as versatile intermediates in synthesizing acridin-9(10H)-ones. Their structure consists of a benzophenone core, with a fluorine atom at the 2-position of one phenyl ring and a halogen atom (bromine or chlorine) at the 2-position of the other. []

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This research investigates the crystal structure of a novel adamantane-based compound, 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. The study focuses on the intermolecular interactions, including C—H⋯π, N—H⋯S, and C—H⋯S interactions, that contribute to the formation and stabilization of organic chains within the crystal structure. []

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

Compound Description: This study investigates the synthesis, crystal structure, and antitumor activity of 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine. The compound exhibits good antitumor activity against the Hela cell line, with an IC50 of 0.122 μmol/mL. []

2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene

Compound Description: These compounds are two structurally related thiochromene derivatives, differing only in the substituent at the 7-position of the thiochromene ring (ethoxy in the first compound and methoxy in the second). Both compounds feature a 2-bromo-5-fluorophenyl group at the 2-position and a nitro group at the 3-position of the thiochromene ring. The research describes their synthesis and analyzes their crystal structures, highlighting the role of hydrogen bonds and π–π stacking interactions in their packing. []

5-Bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran

Compound Description: This study delves into the crystal structure of a benzofuran derivative, 5-bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran. The compound is characterized by a 5-bromo group, a 4-fluorophenylsulfonyl group at the 3-position, and methyl groups at both the 2- and 7-positions of the benzofuran ring system. The research highlights the significance of C—H⋯O hydrogen bonds in linking molecules into chains along the [] direction and the presence of slipped π–π interactions between benzene and furan rings of adjacent molecules within the crystal structure. []

5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran

Compound Description: The research investigates the crystal structure of a benzofuran derivative featuring a 5-bromo substituent, a 3-fluorophenylsulfinyl group at the 3-position, and a methyl group at the 2-position. It highlights weak C—H⋯O hydrogen bonds, a Br⋯O contact, and slipped π–π interactions contributing to the crystal packing. Additionally, the study notes disorder in the fluorine atom's position within the 3-fluorophenyl ring. []

Relevance: This compound shares a halogen-substituted benzene ring with (5-bromo-2-fluorophenyl)methanamine, but the fluorine atom occupies the 3-position instead of the 2-position. Moreover, it lacks the methanamine group found in (5-bromo-2-fluorophenyl)methanamine and incorporates a benzofuran structure with 3-fluorophenylsulfinyl and methyl substituents. []

5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran

Compound Description: This study focuses on the crystal structure of this benzofuran derivative, which includes a 5-bromo substituent, a 4-fluorophenylsulfinyl group at the 3-position, and a phenyl group at the 2-position. The research highlights the dihedral angles between the benzofuran ring and the pendant phenyl rings and the presence of C—H⋯O and C—H⋯π interactions in the crystal packing. []

5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran

Compound Description: This study investigates the crystal structure of a benzofuran derivative, 5-bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. This compound is characterized by a 5-bromo group, a 4-fluorophenylsulfinyl group at the 3-position, and a methyl group at the 2-position of the benzofuran ring. The research highlights the presence of Br⋯Br contacts and weak intermolecular C—S⋯π and C—F⋯π interactions contributing to the stability of the crystal structure. []

Relevance: This compound and (5-bromo-2-fluorophenyl)methanamine both feature a halogenated benzene ring, but the fluorine atom is situated at the 4-position instead of the 2-position found in (5-bromo-2-fluorophenyl)methanamine. Additionally, it lacks the methanamine group and incorporates a benzofuran structure with methyl and 4-fluorophenylsulfinyl substituents. []

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702)

Compound Description: HEC72702 is a novel dihydropyrimidine-based hepatitis B virus (HBV) capsid inhibitor with improved pharmacokinetic properties compared to its predecessor, GLS4. It features a 2-bromo-4-fluorophenyl group attached to a dihydropyrimidine ring, further substituted with various groups, including a thiazole ring, a morpholine ring, and a propanoic acid moiety. []

5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran

Compound Description: This study focuses on the crystal structure analysis of 5-bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, a benzofuran derivative. The compound is characterized by a 5-bromo group, a 4-fluorophenylsulfonyl group at the 3-position, and a methyl group at the 2-position of the benzofuran ring. The research highlights the presence of weak non-classical intermolecular C—H⋯O hydrogen bonds and an aromatic π–π interaction between benzene rings of neighboring molecules within the crystal structure. []

(2E)-1-(2-Bromo-4,5-dimethoxyphenyL)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one

Compound Description: This organic compound, synthesized using the Claisen-Schmidth condensation method, is notable for its nonlinear optical (NLO) properties. Its structure consists of a propenone chain connecting a 2-bromo-4,5-dimethoxyphenyl group and a 3-bromo-4-fluorophenyl group. []

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

Compound Description: NLX-204 is a novel compound designed as a “biased agonist” of serotonin 5-HT1A receptors. This compound selectively stimulates ERK1/2 phosphorylation, demonstrating robust antidepressant-like activity in preclinical studies. []

5-(4-Chlorophenyl)-2-fluoropyridine, 2-fluoro-5-(4-fluorophenyl)pyridine, 4-(2-fluoropyridin-5-yl)phenol, 5-(2,3-dichlorophenyl)-2-fluoropyridine, and 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine

Compound Description: This research investigates the electronic structure, spectroscopic properties, and optical properties of five benzo derivatives of pyridine using density functional theory (DFT) calculations. These compounds all share a 2-fluoropyridine core, with various substituents at the 5-position. The study explores their potential applications in optoelectronics based on their electronic and optical properties. []

Relevance: These pyridine derivatives, although structurally distinct from (5-bromo-2-fluorophenyl)methanamine, share a common feature of a halogenated aromatic ring. While (5-bromo-2-fluorophenyl)methanamine has a benzene ring with bromine and fluorine substituents, these compounds have a pyridine ring with a fluorine substituent at the 2-position. Additionally, various substituents are present at the 5-position of the pyridine ring in these compounds, including halogenated phenyl rings and a phenol group, whereas (5-bromo-2-fluorophenyl)methanamine has a methanamine group attached to the benzene ring. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide Fumarate

Compound Description: This research focuses on the development and characterization of a new salt form of 3-bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide, specifically its fumarate salt. The study highlights the potential therapeutic application of this salt form for treating gastrointestinal disorders. []

Relevance: Although structurally different from (5-bromo-2-fluorophenyl)methanamine, this compound shares a halogenated benzene ring motif. Both contain a fluorine atom on the benzene ring, but their positions differ. This compound has fluorine at the 4-position, while (5-bromo-2-fluorophenyl)methanamine has it at the 2-position. Furthermore, this compound has a bromine at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring, along with a complex substituent attached to the nitrogen atom of the benzamide group. In contrast, (5-bromo-2-fluorophenyl)methanamine has bromine at the 5-position and a methanamine group attached to the benzene ring. []

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and Methyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

Compound Description: This research presents a simplified synthetic route for ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative. Both compounds exhibit anticancer activity against the HCT 116 cell line, with the methyl derivative showing higher potency. []

Relevance: These benzofuran derivatives, while not directly comparable to (5-bromo-2-fluorophenyl)methanamine, share a halogen-substituted aromatic motif. Both feature a fluorine atom on the aromatic ring, although at different positions. These derivatives have fluorine at the 4-position of the phenyl ring attached to the benzofuran core, whereas (5-bromo-2-fluorophenyl)methanamine has it at the 2-position of the benzene ring. Additionally, these derivatives lack the bromine substituent and methanamine group present in (5-bromo-2-fluorophenyl)methanamine, and instead, they incorporate a benzofuran scaffold with hydroxyl, nitro, and carboxylate groups. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a dihydropyridine-based ATP-sensitive potassium (KATP) channel opener. This compound demonstrates efficacy in suppressing urinary bladder contractions and exhibits greater bladder selectivity compared to other KCOs and the calcium channel blocker nifedipine. []

Properties

CAS Number

190656-34-9

Product Name

(5-Bromo-2-fluorophenyl)methanamine

IUPAC Name

(5-bromo-2-fluorophenyl)methanamine

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2

InChI Key

PDKBJZGGXHTHNC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CN)F

Synonyms

5-Bromo-2-fluorobenzylamine.

Canonical SMILES

C1=CC(=C(C=C1Br)CN)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.